molecular formula C29H25N5OS B12025995 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B12025995
M. Wt: 491.6 g/mol
InChI Key: RDPHTPXMMVYGHS-UXHLAJHPSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with naphthalen-1-ylmethylideneacetohydrazide under specific conditions. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures, such as chromatography and spectroscopy, would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. The triazole ring and sulfanyl group may play crucial roles in its bioactivity, allowing it to bind to target proteins and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the naphthalen-1-ylmethylidene group, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H25N5OS

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C29H25N5OS/c1-20-10-14-23(15-11-20)28-32-33-29(34(28)25-16-12-21(2)13-17-25)36-19-27(35)31-30-18-24-8-5-7-22-6-3-4-9-26(22)24/h3-18H,19H2,1-2H3,(H,31,35)/b30-18+

InChI Key

RDPHTPXMMVYGHS-UXHLAJHPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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